2-ethyl-9H-fluoren-9-one
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Overview
Description
2-ethyl-9H-fluoren-9-one is an organic compound belonging to the fluorenone family. Fluorenones are known for their bright fluorescent yellow appearance and are used in various applications due to their unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
2-ethyl-9H-fluoren-9-one can be synthesized through various methods, including the Friedel-Crafts alkylation of fluorenone derivatives. One efficient method involves the use of trifluoromethanesulfonic acid (TfOH) as a catalyst in nitromethane at 80°C, yielding high purity products . Another method involves palladium-catalyzed carbonylative multiple C-C bond formation, which is a versatile approach for constructing fluorenone derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts reactions or palladium-catalyzed processes. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-9H-fluoren-9-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the fluorenone core to fluorenol derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the fluorenone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents to optimize yield and selectivity .
Major Products
Major products formed from these reactions include oxidized fluorenones, fluorenol derivatives, and various substituted fluorenones. These products have diverse applications in organic synthesis and material science.
Scientific Research Applications
2-ethyl-9H-fluoren-9-one has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-ethyl-9H-fluoren-9-one involves its interaction with molecular targets and pathways. For instance, fluorenone derivatives can inhibit specific enzymes or interact with cellular components, leading to their biological effects. The exact mechanism depends on the specific derivative and its target, but common pathways include enzyme inhibition and modulation of cellular signaling .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-ethyl-9H-fluoren-9-one include:
9H-fluoren-9-one: The parent compound without the ethyl group.
1,8-diazafluoren-9-one: A nitrogen-containing derivative used in fingerprint detection.
2,7-dichloro-9H-fluoren-9-one: A chlorinated derivative with unique bioactive properties.
Uniqueness
This compound is unique due to the presence of the ethyl group, which enhances its chemical reactivity and potential applications. This modification allows for the synthesis of novel derivatives with improved properties for specific applications in research and industry.
Properties
CAS No. |
20371-61-3 |
---|---|
Molecular Formula |
C15H12O |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-ethylfluoren-9-one |
InChI |
InChI=1S/C15H12O/c1-2-10-7-8-12-11-5-3-4-6-13(11)15(16)14(12)9-10/h3-9H,2H2,1H3 |
InChI Key |
FCWCSLQRWQWFPP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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